3-ETHOXYPROPANAL

Physical Chemistry Process Engineering Solvent Selection

3-Ethoxypropanal (CAS 2806-85-1) is an aliphatic aldehyde ether with the molecular formula C₅H₁₀O₂. It is a clear, colorless liquid characterized by an aldehyde group and an ethoxy moiety.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 2806-85-1
Cat. No. B1330410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ETHOXYPROPANAL
CAS2806-85-1
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCOCCC=O
InChIInChI=1S/C5H10O2/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3
InChIKeyRKSGQXSDRYHVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxypropanal (CAS 2806-85-1) for Research and Industrial Procurement


3-Ethoxypropanal (CAS 2806-85-1) is an aliphatic aldehyde ether with the molecular formula C₅H₁₀O₂ [1]. It is a clear, colorless liquid [2] characterized by an aldehyde group and an ethoxy moiety [3]. This structure confers distinct reactivity, making it a versatile intermediate in organic synthesis [4], particularly in the production of pharmaceuticals, agrochemicals, fragrances, and specialty chemicals [5].

Why 3-Ethoxypropanal Cannot Be Replaced by Other Aldehyde Ethers


Substituting 3-ethoxypropanal with close analogs like 3-methoxypropanal or other aliphatic aldehydes is not straightforward due to significant differences in physical properties and reactivity profiles . The ethoxy group directly influences the compound's boiling point, density, and polarity, which are critical parameters in synthesis and purification [1]. Furthermore, the steric and electronic effects of the ethoxy versus methoxy group can alter reaction rates and yields in downstream chemical processes [2]. These quantifiable differences necessitate the specific procurement of 3-ethoxypropanal to ensure consistent process outcomes and product quality, as detailed in the following evidence.

Quantitative Differentiation of 3-Ethoxypropanal for Evidence-Based Sourcing


Physical Property Comparison: 3-Ethoxypropanal vs. 3-Methoxypropanal

3-Ethoxypropanal exhibits a significantly higher boiling point and lower density compared to its methoxy analog, 3-methoxypropanal. This is due to the increased molecular weight and weaker intermolecular forces associated with the larger ethoxy group [1][2].

Physical Chemistry Process Engineering Solvent Selection

Hydroformylation Selectivity: 3-Ethoxypropanal vs. 2-Ethoxypropanal

In the hydroformylation of ethyl vinyl ether, the process conditions and catalyst system can be tuned to favor the formation of 3-ethoxypropanal over its isomer, 2-ethoxypropanal. This selectivity is crucial for obtaining the desired linear aldehyde for subsequent oxidation to acrylic acid [1].

Catalysis Organic Synthesis Reaction Engineering

Chromatographic Retention Index: Differentiation from Propanal

Gas chromatography retention indices provide a unique fingerprint for 3-ethoxypropanal, distinguishing it from simpler aldehydes like propanal. The presence of the ethoxy group significantly increases the compound's retention time on a polar column [1].

Analytical Chemistry Gas Chromatography Quality Control

Reactivity in Grignard Reactions: 3-Ethoxypropanal vs. Propenal

3-Ethoxypropanal demonstrates a distinct reactivity profile in reactions with Grignard reagents compared to propenal, leading to the formation of alkadienals in high yields [1].

Organic Synthesis Reaction Development Chemical Intermediates

Optimal Application Scenarios for 3-Ethoxypropanal Based on Quantitative Evidence


Acrylic Acid Precursor via Selective Hydroformylation

The selective hydroformylation of ethyl vinyl ether to yield predominantly 3-ethoxypropanal is a critical step in a novel route to acrylic acid. The process avoids the use of acetylene and offers advantages over propylene oxidation. Procurement of high-purity 3-ethoxypropanal is essential for this application [1].

Synthesis of Substituted Dienals for Complex Molecule Construction

3-Ethoxypropanal's clean reaction with Grignard reagents to produce alkadienals in excellent yields makes it a preferred building block for the synthesis of complex molecules, including prostaglandin precursors and other pharmaceutical intermediates. This application leverages its specific reactivity profile [1].

Analytical Standard for Gas Chromatography

The well-defined gas chromatography retention index (1185 on ZB-Wax) allows 3-ethoxypropanal to be used as a reference standard for identifying and quantifying this compound in complex mixtures, ensuring process control and product purity in industrial settings [1].

High-Temperature Reaction Solvent and Intermediate

Due to its higher boiling point (136°C) compared to 3-methoxypropanal (121°C), 3-ethoxypropanal is better suited for reactions requiring elevated temperatures without solvent loss, and as an intermediate in the production of specialty chemicals and fragrances where its specific physical properties are advantageous [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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